(1-Amino-3-methylbutan-2-yl)diethylamine
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Overview
Description
(1-Amino-3-methylbutan-2-yl)diethylamine is an organic compound with the molecular formula C9H22N2 It is a derivative of amines, characterized by the presence of an amino group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutan-2-yl)diethylamine typically involves the reaction of diethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (1-Amino-3-methylbutan-2-yl)diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1-Amino-3-methylbutan-2-yl)diethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Amino-3-methylbutan-2-yl)diethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
- (1-Amino-3-methylbutan-2-yl)dimethylamine
- (1-Amino-3-methylbutan-2-yl)ethylamine
- (1-Amino-3-methylbutan-2-yl)propylamine
Comparison: Compared to its similar compounds, (1-Amino-3-methylbutan-2-yl)diethylamine is unique due to the presence of two ethyl groups attached to the nitrogen atom. This structural difference can influence its reactivity and interactions with other molecules, making it distinct in its applications and properties.
Properties
IUPAC Name |
2-N,2-N-diethyl-3-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)9(7-10)8(3)4/h8-9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQAGGUEFVKYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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